3,3'-Dioctadecyloxacarbocyanine perchlorate is a synthetic fluorescent compound widely utilized in biological research for its ability to stain cellular membranes. It belongs to the class of carbocyanine dyes, characterized by their long hydrocarbon chains that enhance membrane affinity and facilitate the incorporation into lipid bilayers. The chemical formula for this compound is C₃₄H₆₃ClO₄N₂, and it is recognized by its CAS number 34215-57-1. This dye is particularly noted for its strong fluorescence properties, making it an ideal candidate for various imaging techniques in cellular biology and biochemistry .
diOC18(3) primarily acts by passively partitioning into the lipid bilayer of cell membranes due to its lipophilic nature. The conjugated π-electron system absorbs light at a specific wavelength, and upon excitation, emits light at a longer wavelength, resulting in the green fluorescence observed []. This fluorescence allows researchers to visualize the labeled cell membranes using fluorescence microscopy techniques.
DiO is a lipophilic molecule, meaning it has an affinity for fats and oils. This characteristic allows it to readily integrate into the cell membrane, which is rich in lipids .
Upon excitation with light, DiO emits green fluorescence. This fluorescence can be visualized using fluorescence microscopy techniques, enabling researchers to observe and track cells labeled with the dye .
Here are some specific research applications of diOC18(3) dye:
DiO is a popular choice for staining the cell membrane due to its lipophilic nature. By labeling the cell membrane, researchers can gain insights into cell morphology, track cell movement, and study cell-cell interactions .
DiO can be used as a neuronal tracer to visualize the connections between neurons. Injected into a specific neuron, the dye can travel along the axon, labeling the entire pathway and allowing researchers to map neuronal circuits .
DiO can also label specific organelles within the cell, particularly those with high lipid content. For instance, studies have employed DiO to stain mitochondria due to their lipid-rich outer membrane .
The loss of membrane integrity is often associated with cell death. By monitoring the retention of DiO within the cell membrane, researchers can assess cell viability in response to various stimuli .
DiO can bind to lipoproteins, which are particles that transport lipids in the bloodstream. This property allows researchers to track the movement and distribution of lipoproteins within the body .
3,3'-Dioctadecyloxacarbocyanine perchlorate exhibits significant biological activity as a fluorescent marker. Its primary application is in the visualization of cellular structures, particularly membranes. It is commonly used in flow cytometry and fluorescence microscopy to track cell movement and membrane dynamics. The compound has been shown to effectively stain a variety of cell types, including mammalian cells and microorganisms, allowing researchers to study processes such as cell proliferation, apoptosis, and membrane integrity .
The synthesis of 3,3'-dioctadecyloxacarbocyanine perchlorate typically involves several steps:
3,3'-Dioctadecyloxacarbocyanine perchlorate has diverse applications in scientific research:
Interaction studies involving 3,3'-dioctadecyloxacarbocyanine perchlorate focus on its behavior within biological membranes and its interactions with various cellular components. These studies often assess how the dye influences or alters membrane dynamics and integrity. Additionally, investigations into its potential cytotoxic effects are crucial since prolonged exposure can lead to cellular stress or damage due to phototoxicity or membrane disruption .
Several compounds share structural similarities with 3,3'-dioctadecyloxacarbocyanine perchlorate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,1'-Dioctadecyl-3,3'-diethylthiacyanine bromide | Thiacyanine Dye | Features a sulfur atom enhancing photostability |
3,3'-Dihexadecyloxacarbocyanine perchlorate | Shorter Hydrocarbon Chain | Less hydrophobic than dioctadecyloxacarbocyanine |
1-(Octadecyl)-2-(2-(4-(dimethylamino)phenyl)-2-methylpropyl)-1H-imidazo[4,5-b]pyridine-3-carboxylic acid | Imidazo-pyridine Derivative | Exhibits dual properties of fluorescence and bioactivity |
The construction of the carbocyanine backbone in 3,3'-dioctadecyloxacarbocyanine perchlorate follows established methodologies for oxacarbocyanine synthesis, primarily involving the formation of benzoxazole heterocyclic units followed by their connection through a polymethine bridge [4] [5].
The initial step involves the synthesis of benzoxazole moieties through cyclization reactions of 2-aminophenol derivatives with appropriate carbonyl compounds. Several synthetic approaches have been documented for benzoxazole formation, including condensation reactions under acidic conditions [6] [7]. The traditional approach employs the reaction of 2-aminophenol with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus pentoxide or polyphosphoric acid at elevated temperatures ranging from 120-180°C [8] [9].
Alternative synthetic strategies utilize the condensation of 2-aminophenol with aldehydes under catalytic conditions. Metal-free catalytic methods have been developed using ionic liquids and various acid catalysts [10] [11]. These approaches typically proceed through Schiff base formation followed by cyclization, with reaction temperatures maintained between 70-120°C and reaction times of 30 minutes to several hours [10].
The benzoxazole ring formation mechanism involves initial imine formation between the amino group of 2-aminophenol and the carbonyl compound, followed by intramolecular cyclization through nucleophilic attack of the phenolic oxygen on the electrophilic carbon center [12]. This cyclization step is facilitated by acid catalysis and often requires the removal of water to drive the equilibrium toward product formation [7].
For the specific case of 3,3'-dioctadecyloxacarbocyanine perchlorate, the benzoxazole units must be appropriately substituted to allow for subsequent alkylation with octadecyl chains. This typically involves the use of benzoxazole precursors containing reactive sites for alkylation or the incorporation of suitable leaving groups [13].
The introduction of octadecyl chains represents a critical step in the synthesis of 3,3'-dioctadecyloxacarbocyanine perchlorate, as these long alkyl chains confer the lipophilic properties essential for membrane incorporation [14] [15]. The alkylation process typically involves nucleophilic substitution reactions using octadecyl halides, most commonly octadecyl bromide or octadecyl iodide [16] [17].
The alkylation reaction generally proceeds through treatment of the benzoxazole precursor with octadecyl halides in the presence of a suitable base. Common bases employed include potassium carbonate, sodium hydride, or cesium carbonate, with the choice depending on the specific substrate and reaction conditions [17]. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide, acetonitrile, or dimethyl sulfoxide at elevated temperatures ranging from 60-120°C [14].
Reaction conditions must be carefully optimized to achieve efficient alkylation while minimizing side reactions. The stoichiometry of reactants plays a crucial role, with slight excess of the alkyl halide often employed to drive the reaction to completion. Reaction times typically range from 12-24 hours, with progress monitored by thin-layer chromatography or high-performance liquid chromatography [18] [19].
The length and structure of the alkyl chains significantly influence the properties of the final carbocyanine dye. Studies have demonstrated that the alkyl chain length affects the dye's membrane incorporation efficiency, aggregation behavior, and photophysical properties [17] [15]. The octadecyl chains in 3,3'-dioctadecyloxacarbocyanine perchlorate provide optimal balance between membrane affinity and synthetic accessibility [14].
Alternative functionalization strategies may involve the use of alkyl chains bearing reactive functional groups, allowing for further derivatization or conjugation reactions. However, for the standard 3,3'-dioctadecyloxacarbocyanine perchlorate, simple saturated octadecyl chains are employed [1] [2].
The incorporation of the perchlorate counterion represents the final ionic modification step in the synthesis of 3,3'-dioctadecyloxacarbocyanine perchlorate. This step is crucial as the counterion significantly influences the dye's solubility, stability, and crystallization properties [20] [21].
The counterion exchange process typically involves treatment of the carbocyanine dye bearing an initial counterion (commonly chloride or bromide) with a perchlorate salt, most frequently sodium perchlorate or potassium perchlorate [20]. The exchange reaction proceeds through an equilibrium process in aqueous or mixed aqueous-organic solutions, with the perchlorate ion displacing the original counterion [21].
Several methods have been employed for effective counterion exchange. Direct salt metathesis represents the most straightforward approach, involving dissolution of the carbocyanine salt in an appropriate solvent followed by addition of excess perchlorate salt [21]. The reaction typically proceeds at room temperature with stirring for several hours to ensure complete exchange.
Ion exchange resins provide an alternative method for counterion exchange, offering advantages in terms of product purity and ease of separation [20]. The carbocyanine dye solution is passed through a column containing perchlorate-loaded ion exchange resin, resulting in quantitative exchange of the counterion.
The choice of solvent system significantly influences the efficiency of counterion exchange. Aqueous solutions favor the exchange process due to the high solvation of ionic species, while organic solvents may be incorporated to enhance solubility of the carbocyanine dye [21]. Common solvent systems include water, methanol-water mixtures, or acetonitrile-water combinations.
Temperature control during counterion exchange is important to prevent decomposition of the carbocyanine dye while ensuring efficient exchange kinetics. Typical reaction temperatures range from room temperature to 40°C, with higher temperatures avoided to prevent thermal degradation [20].
The purification of 3,3'-dioctadecyloxacarbocyanine perchlorate requires sophisticated chromatographic techniques due to the compound's high molecular weight, lipophilic nature, and potential for aggregation [22] [18] [19]. Multiple purification strategies have been developed to achieve the high purity levels required for research applications.
Column chromatography on silica gel represents the primary purification method for carbocyanine dyes [18] [19]. The selection of appropriate eluent systems is critical for effective separation. Typical solvent systems employ gradients of dichloromethane and methanol, with the ratio adjusted based on the specific polarity of impurities present [19]. Initial elution with dichloromethane removes nonpolar impurities, followed by increasing methanol concentration to elute the desired product.
The addition of small amounts of triethylamine (typically 1% v/v) to the eluent system has been found beneficial for carbocyanine purification, as it helps prevent aggregation and improves peak shapes [18] [19]. The basic additive also neutralizes any residual acid that might cause decomposition of the dye during purification.
High-performance liquid chromatography provides an alternative purification method, particularly valuable for achieving high purity levels required for analytical applications [23] [18] [19]. Reversed-phase HPLC using C18 columns with acetonitrile-water gradients has proven effective for carbocyanine purification. Detection at the dye's absorption maximum (typically around 484 nm for oxacarbocyanines) allows for precise fraction collection [18].
Preparative HPLC protocols typically employ gradient elution starting with 50% acetonitrile in water and increasing to 90% acetonitrile over 20-30 minutes [19]. The addition of formic acid (0.1% v/v) to both mobile phases helps maintain peak shape and prevents peak tailing commonly observed with cationic dyes.
Flash chromatography techniques using automated systems have also been successfully applied to carbocyanine purification [24]. These systems offer advantages in terms of speed and reproducibility while maintaining separation efficiency comparable to traditional column chromatography.
The purification of carbocyanine dyes often requires multiple chromatographic steps due to the formation of closely related impurities during synthesis [18] [19]. Initial purification using silica gel column chromatography removes the majority of impurities, followed by preparative HPLC for final polishing to achieve purities exceeding 95%.
Comprehensive analytical validation of 3,3'-dioctadecyloxacarbocyanine perchlorate requires multiple complementary techniques to confirm structure, purity, and photophysical properties [1] [23] [25]. The analytical protocol must address the unique challenges posed by carbocyanine dyes, including their sensitivity to light, tendency to aggregate, and complex photophysical behavior.
High-performance liquid chromatography represents the primary method for purity assessment, with detection at the compound's absorption maximum providing quantitative analysis [23] [18]. Typical HPLC conditions employ reversed-phase C18 columns with acetonitrile-water gradients and UV detection at 484 nm [1] [19]. Purity levels exceeding 95% are typically required for research applications, with commercial preparations often achieving purities of 98% or higher [1] [3].
Nuclear magnetic resonance spectroscopy provides essential structural confirmation for carbocyanine dyes [25]. Proton NMR analysis in deuterated chloroform or dimethyl sulfoxide reveals characteristic resonances for the polymethine bridge, aromatic protons, and alkyl chain signals [4] [26]. The long octadecyl chains produce distinctive multiplets in the aliphatic region, while the polymethine protons appear as characteristic vinyl signals in the 6-8 ppm region.
Carbon-13 NMR spectroscopy complements proton NMR analysis by providing detailed information about the carbon framework [26]. The benzoxazole carbons, polymethine bridge carbons, and alkyl chain carbons each produce distinct resonances that confirm the expected structure.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation information useful for structural elucidation [1] [23]. Electrospray ionization mass spectrometry typically reveals the molecular ion peak at m/z 881.70 for the complete molecule [1] [27]. Fragmentation patterns often show characteristic losses corresponding to alkyl chain fragments and benzoxazole units.
UV-visible spectrophotometry determines the absorption characteristics essential for applications [1] [2]. The compound typically exhibits an absorption maximum around 484 nm in methanol, with an extinction coefficient exceeding 150,000 M⁻¹cm⁻¹ [1] [2]. The absorption spectrum provides information about aggregation state and photophysical properties.
Fluorescence spectroscopy measures emission properties, with the compound typically showing emission maxima around 501 nm in methanol [1] [2]. Quantum yield measurements and fluorescence lifetime analysis provide additional photophysical characterization important for applications requiring fluorescence detection [19] [28].
Thin-layer chromatography serves as a rapid qualitative purity assessment method [1] [26]. Silica gel plates with appropriate solvent systems allow visualization of the main component and potential impurities under UV illumination.
Elemental analysis confirms the empirical formula by determining carbon, hydrogen, and nitrogen percentages [26]. The theoretical composition should match experimental values within acceptable analytical tolerances, typically ±0.4% for each element.
Thermal analysis using differential scanning calorimetry provides information about thermal stability and phase transitions [29]. This analysis is particularly important for establishing storage conditions and determining thermal decomposition temperatures.
The analytical validation protocol should include stability studies under various conditions including light exposure, temperature variations, and different solvent systems [29]. These studies establish appropriate storage conditions and provide guidance for handling procedures during applications.
The absorption spectroscopic characteristics of 3,3'-dioctadecyloxacarbocyanine perchlorate demonstrate marked solvent-dependent variations that reflect the compound's sensitivity to environmental polarity and hydrogen bonding interactions [1] [2] [3]. In methanol, the compound exhibits its characteristic absorption maximum at 484 nanometers with an exceptionally high extinction coefficient of 152,000 per molar per centimeter [2] [3]. This substantial extinction coefficient positions the dye among the most strongly absorbing fluorescent compounds, making it particularly suitable for applications requiring high optical sensitivity.
The transition from organic to aqueous environments reveals dramatic changes in absorption behavior. In water, the compound displays significantly weakened absorption around 480 nanometers with substantially reduced extinction coefficients [4] [5]. This phenomenon stems from the poor solubility of the lipophilic alkyl chains in polar aqueous media, leading to formation of weakly absorbing species and potential aggregation effects [1] [6].
In chloroform and dimethyl sulfoxide, the absorption maxima exhibit slight bathochromic shifts to approximately 486 and 485 nanometers respectively, with extinction coefficients maintaining values around 140,000-145,000 per molar per centimeter [1] [7]. These shifts correlate with the dielectric constants and hydrogen bonding capabilities of the respective solvents, following established solvatochromic principles for cyanine dyes.
Solvent | Absorption Maximum (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Environmental Notes |
---|---|---|---|
Methanol | 484 | 152,000 | Standard reference |
Water | ~480 (weak) | Low | Weakly fluorescent |
Chloroform | ~486 | ~140,000 | High solubility |
DMSO | ~485 | ~145,000 | High polarity |
Lipid environments present unique spectroscopic signatures that distinguish them from simple organic solvents. In dioleoylphosphatidylcholine vesicles, the absorption maximum shifts to 501 nanometers with an extinction coefficient of 126,057 per molar per centimeter [8]. Distearoylphosphatidylcholine environments show absorption at 503 nanometers with higher extinction coefficients of 141,073 per molar per centimeter [8]. These variations reflect the different packing densities and phase behaviors of gel versus liquid crystalline lipid phases.
Quantum yield measurements reveal the profound environmental dependence of 3,3'-dioctadecyloxacarbocyanine perchlorate fluorescence efficiency [9] [10]. In methanol, the compound achieves a quantum yield of 0.51, representing moderately efficient fluorescence emission [9]. This value serves as a benchmark for comparing performance across different environmental conditions.
The most dramatic quantum yield variations occur between aqueous and lipid environments. In water, the quantum yield drops precipitously to approximately 0.05, reflecting the poor solvation and potential aggregation of the hydrophobic dye molecules [4] [5] [11]. This low efficiency in aqueous media underlies the compound's utility as an environment-sensitive probe, becoming highly fluorescent only upon incorporation into lipophilic environments.
Lipid membrane incorporation results in substantial quantum yield enhancement to values between 0.6 and 0.8 [1] [5] [11]. This enhancement stems from several factors including optimal solvation of the chromophore system, reduced non-radiative decay pathways, and favorable orientation within the membrane structure. The specific quantum yield achieved depends on membrane composition, with fluid phase membranes generally providing higher values than gel phase environments.
Environment | Emission Maximum (nm) | Quantum Yield | Lifetime (ns) | Stokes Shift (cm⁻¹) |
---|---|---|---|---|
Methanol | 501 | 0.51 | 1.0 | 669 |
Water | ~505 (weak) | ~0.05 | ~0.3 | ~980 |
Lipid Membranes | ~517 | 0.6-0.8 | 1.0-1.2 | ~600 |
In organic solvents of intermediate polarity such as dimethyl sulfoxide and chloroform, quantum yields achieve intermediate values around 0.3-0.4 [1]. These values reflect the balance between favorable solvation and potential quenching mechanisms operative in these environments.
The environmental sensitivity of 3,3'-dioctadecyloxacarbocyanine perchlorate manifests through multiple spectroscopic parameters that respond to local microenvironment changes [1] [12] [7]. Solvent polarity effects produce bathochromic shifts in both absorption and emission spectra as environmental dielectric constant increases. The emission maximum exhibits greater sensitivity than absorption, with shifts up to 15 nanometers observed across the polarity range from non-polar to highly polar environments [1].
Temperature dependence studies reveal consistent patterns across different environments. Fluorescence lifetime decreases linearly with temperature at rates of approximately 0.008-0.01 nanoseconds per degree Celsius [13] [14] [15]. This temperature sensitivity arises from enhanced non-radiative decay processes at elevated temperatures, including increased molecular motion and vibrational coupling to solvent modes.
Membrane fluidity changes produce particularly pronounced spectroscopic responses. Phase transitions from gel to liquid crystalline states result in 3-5 fold fluorescence enhancement accompanied by spectral shifts and lifetime changes [1] [16]. These responses make the compound valuable for monitoring membrane phase behavior and lipid organization dynamics.
Parameter | Effect on Absorption | Effect on Emission | Sensitivity Range |
---|---|---|---|
Solvent Polarity | Bathochromic shift in polar solvents | Red shift with polarity | ±15 nm |
Temperature | Minimal shift | Lifetime decreases | ±0.2 ns/°C |
Membrane Fluidity | Sensitive to phase transitions | Enhanced in fluid phases | 3-5 fold enhancement |
The compound shows remarkable stability across physiological hydrogen ion concentrations, with minimal spectroscopic changes observed between pH 3 and 10 [17]. This stability enhances its utility for biological applications where hydrogen ion concentration may vary.
Aggregation phenomena significantly modify the photophysical properties of 3,3'-dioctadecyloxacarbocyanine perchlorate through intermolecular electronic coupling mechanisms [18] [19] [20]. At concentrations above 10 micromolar, the compound undergoes concentration quenching with 50-80% reduction in fluorescence intensity [21]. This quenching results from formation of non-fluorescent or weakly fluorescent aggregated species.
Two distinct aggregation modes produce characteristic spectroscopic signatures. H-aggregates form under conditions of high concentration and rigid environments, producing blue-shifted absorption bands at approximately 460 nanometers, representing a 24 nanometer hypsochromic shift from the monomer maximum [19] [20]. These H-aggregates exhibit severely quenched fluorescence with 80-90% reduction in emission intensity and shortened lifetimes of 0.2-0.4 nanoseconds [19].
J-aggregates represent an alternative aggregation mode occurring under specific ionic conditions, producing red-shifted absorption at approximately 504 nanometers [22]. Unlike H-aggregates, J-aggregates may exhibit enhanced fluorescence emission with extended lifetimes of 0.8-1.2 nanoseconds [22]. The formation of J-aggregates requires precise control of ionic strength and concentration conditions.
Aggregation Type | Absorption Shift (nm) | Fluorescence Change | Formation Conditions | Lifetime Change |
---|---|---|---|---|
Monomer | 484 (reference) | Normal emission | Dilute solutions | 1.0 ns |
H-aggregate | -24 (460 nm) | 80-90% quenched | High concentration, rigid media | 0.2-0.4 ns |
J-aggregate | +20 (504 nm) | Enhanced emission | Specific ionic conditions | 0.8-1.2 ns |
The aggregation behavior shows strong dependence on lipid environment composition. In lipid nanoparticles and vesicles, controlled aggregation can produce intermediate fluorescence states useful for sensing applications [18] [21]. The balance between aggregated and monomeric species determines overall fluorescence output and can be manipulated through formulation parameters.
Time-resolved fluorescence measurements reveal complex decay dynamics that vary systematically with environmental conditions [1] [5] [14]. In methanol solution, the compound exhibits predominantly single exponential decay kinetics with a lifetime of 1.0 nanosecond [2] [5] [11]. This behavior indicates a homogeneous fluorophore population with minimal heterogeneity in the excited state decay processes.
Lipid membrane environments produce more complex decay behavior, often requiring biexponential fitting models [16]. The predominant component maintains lifetimes around 1.0-1.2 nanoseconds, while a minor component with shorter lifetime reflects heterogeneous microenvironments within the membrane structure [16]. The relative amplitudes of these components provide information about the distribution of dye molecules across different membrane sites.
Aqueous environments generate the most complex decay profiles, requiring multiexponential analysis to adequately describe the kinetics [1]. The average lifetime in water decreases to approximately 0.3 nanoseconds, reflecting enhanced non-radiative decay pathways and potential ground state heterogeneity [1] [5].
Environment | Fluorescence Lifetime (ns) | Decay Model | Temperature Coefficient (ns/°C) | Quantum Yield |
---|---|---|---|---|
Methanol | 1.0 | Single exponential | -0.008 | 0.51 |
Lipid Membranes | 1.0 | Single/biexponential | -0.01 | 0.6-0.8 |
Water | 0.3 | Complex decay | -0.005 | 0.05 |
Temperature-dependent lifetime studies across all environments show consistent linear decreases with increasing temperature [14] [15] [23]. The temperature coefficients range from -0.005 to -0.01 nanoseconds per degree Celsius, with membrane environments showing the highest sensitivity [14]. These temperature dependencies arise from thermal activation of non-radiative decay pathways and increased molecular motion facilitating energy dissipation.
Irritant